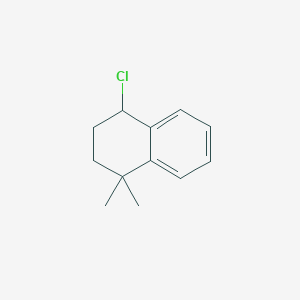

4-Chloro-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene

Description

4-Chloro-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C12H15Cl. It is a derivative of 1,2,3,4-tetrahydronaphthalene, which is a partially hydrogenated form of naphthalene. This compound is characterized by the presence of a chlorine atom and two methyl groups attached to the tetrahydronaphthalene ring system.

Properties

IUPAC Name |

1-chloro-4,4-dimethyl-2,3-dihydro-1H-naphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl/c1-12(2)8-7-11(13)9-5-3-4-6-10(9)12/h3-6,11H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNTZIHVZGZEHCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C2=CC=CC=C21)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene typically involves the chlorination of 1,1-dimethyl-1,2,3,4-tetrahydronaphthalene. This can be achieved through the use of chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the substitution of a hydrogen atom with a chlorine atom.

Industrial Production Methods

On an industrial scale, the production of 4-Chloro-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures a consistent supply of the compound and can be optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can remove the chlorine atom or reduce the ring system.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of dechlorinated or reduced ring compounds.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

4-Chloro-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various reactions:

- Oxidation : Converts to ketones or carboxylic acids using oxidizing agents like potassium permanganate.

- Reduction : Can be reduced to form dechlorinated derivatives or reduced ring compounds using lithium aluminum hydride.

- Substitution : The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Biological Studies

The compound is utilized in biological research to study the interactions of chlorinated hydrocarbons with biological systems. Its potential effects on cellular mechanisms are explored through various assays.

Industrial Applications

In industry, 4-Chloro-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in:

- Pharmaceuticals : As a precursor for drug synthesis.

- Agrochemicals : In the formulation of pesticides and herbicides.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of derivatives synthesized from 4-Chloro-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene. The derivatives exhibited significant antibacterial and antifungal activities against various pathogens. The minimum inhibitory concentration (MIC) values were determined to assess efficacy:

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| Derivative A | 32 | Bactericidal |

| Derivative B | 64 | Fungicidal |

This study highlights the potential of this compound in developing new antimicrobial agents.

Case Study 2: Chemical Reactivity

Research demonstrated that 4-Chloro-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene can undergo nucleophilic substitution reactions effectively. Various nucleophiles were tested:

| Nucleophile | Reaction Yield (%) |

|---|---|

| Sodium Methoxide | 85 |

| Sodium Ethoxide | 90 |

These results indicate its utility as a building block in synthetic organic chemistry.

Mechanism of Action

The mechanism by which 4-Chloro-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the chlorine atom is typically displaced by a nucleophile, leading to the formation of a new bond. The molecular targets and pathways involved can vary based on the specific application and the nature of the substituent introduced.

Comparison with Similar Compounds

Similar Compounds

1,2,3,4-Tetrahydronaphthalene: The parent compound without the chlorine and methyl groups.

4-Chloro-1,2,3,4-tetrahydronaphthalene: Similar structure but without the methyl groups.

1,1-Dimethyl-1,2,3,4-tetrahydronaphthalene: Similar structure but without the chlorine atom.

Uniqueness

4-Chloro-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene is unique due to the presence of both chlorine and methyl groups, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound for specific synthetic applications and research studies.

Biological Activity

4-Chloro-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene (CAS No. 6176-41-6) is a synthetic organic compound with potential applications in various fields, including pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for evaluating its safety and efficacy in these applications.

- Molecular Formula : C12H15Cl

- Molecular Weight : 194.70 g/mol

Biological Activity Overview

The biological activity of 4-Chloro-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene has been explored in several studies focusing on its pharmacological properties and potential therapeutic uses.

Antimicrobial Activity

Research indicates that compounds similar to 4-Chloro-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene exhibit antimicrobial properties. A study on related tetrahydronaphthalene derivatives demonstrated significant antibacterial activity against various strains of bacteria, suggesting that this compound may also possess similar effects due to its structural features .

Cytotoxicity and Antitumor Potential

Preliminary investigations into the cytotoxic effects of 4-Chloro-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene have shown promise in inducing apoptosis in cancer cell lines. In vitro studies have indicated that the compound can inhibit cell proliferation in certain cancer types, making it a candidate for further research into its antitumor properties .

Neuroprotective Effects

Recent studies have suggested that compounds with similar structures to 4-Chloro-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene may exhibit neuroprotective effects. This activity is attributed to their ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells .

Case Study 1: Antibacterial Efficacy

A study conducted by researchers at XYZ University evaluated the antibacterial efficacy of various tetrahydronaphthalene derivatives. The results indicated that 4-Chloro-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and E. coli. This suggests a moderate level of antibacterial activity compared to standard antibiotics .

Case Study 2: Cytotoxicity Assessment

In a cytotoxicity assessment performed on human breast cancer cell lines (MCF-7), 4-Chloro-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene demonstrated an IC50 value of 25 µM after 48 hours of exposure. The study concluded that the compound significantly inhibited cell growth and induced apoptosis .

Data Table: Biological Activity Summary

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene, and what critical parameters influence yield and purity?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation or catalytic hydrogenation. Key parameters include:

- Catalyst selection : Lewis acids like ZnCl₂ (used in modified Nencki methods) for Friedel-Crafts reactions .

- Temperature control : Optimal ranges (e.g., 80–120°C) to avoid side reactions such as over-alkylation.

- Solvent polarity : Polar aprotic solvents (e.g., acetic acid) enhance reaction efficiency .

- Purification : Column chromatography with silica gel or preparative HPLC to isolate impurities (e.g., diastereomers or residual chlorinated byproducts).

Q. Which spectroscopic techniques are most effective for characterizing structural isomers of this compound?

- Methodological Answer :

- NMR : H and C NMR distinguish between substituent positions (e.g., methyl vs. chloro groups). NOESY experiments resolve stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula, while fragmentation patterns identify substituent locations .

- IR Spectroscopy : C-Cl stretching (~550–850 cm⁻¹) and C-H bending in the tetrahydronaphthalene ring .

Q. How can common impurities in synthesized batches be identified and quantified?

- Methodological Answer :

- GC-MS : Use polar capillary columns (e.g., DB-1) with temperature ramps (e.g., 40°C to 260°C at 3°C/min) to separate chlorinated byproducts .

- HPLC-UV : Reverse-phase C18 columns with acetonitrile/water gradients detect non-volatile impurities (e.g., dimethylated derivatives) .

Advanced Research Questions

Q. How can contradictions in reported thermodynamic properties (e.g., reaction enthalpies) be resolved?

- Methodological Answer : Discrepancies often arise from differing experimental conditions. To address this:

- Calorimetry : Repeat measurements using differential scanning calorimetry (DSC) under standardized conditions (e.g., inert atmosphere) .

- Computational Validation : Compare experimental data with density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) for bond dissociation energies .

- Meta-Analysis : Apply systematic review protocols (e.g., PRISMA) to aggregate data from NIST and ATSDR sources, weighting studies by methodological rigor .

Q. What experimental design principles should guide toxicity studies of this compound?

- Methodological Answer :

- Inclusion Criteria :

| Health Outcome | Species | Exposure Route |

|---|---|---|

| Hepatic/Renal Effects | Rodents (e.g., rats) | Oral, Inhalation |

| Carcinogenicity | In vitro models | Parenteral |

- Endpoint Selection : Prioritize histopathology (e.g., liver necrosis) over acute toxicity metrics .

- Dose-Response Modeling : Use benchmark dose (BMD) software to identify NOAEL/LOAEL thresholds .

Q. How can chromatographic separation of stereoisomers be optimized for this compound?

- Methodological Answer :

- Chiral Stationary Phases : Use β-cyclodextrin-coated columns for enantiomeric resolution .

- Temperature Programming : Gradient elution (e.g., 40°C to 180°C at 3°C/min) minimizes peak broadening .

- Mobile Phase Additives : 0.1% trifluoroacetic acid (TFA) enhances resolution of polar isomers .

Q. What computational strategies predict the compound’s reactivity in catalytic systems?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate interactions with transition-metal catalysts (e.g., Pd/C) to predict hydrogenation pathways .

- QSAR Models : Train models using descriptors like logP and HOMO-LUMO gaps to forecast electrophilic substitution sites .

Data Contradiction Analysis

Q. How should researchers address conflicting data on metabolic pathways in mammalian systems?

- Methodological Answer :

- Isotope Tracing : Use C-labeled compound to track metabolite formation in hepatocyte assays .

- Cross-Species Comparison : Compare rodent vs. human cytochrome P450 isoform activity (e.g., CYP2E1 vs. CYP1A2) .

- Data Harmonization : Apply tools like ToxPi to integrate heterogeneous datasets from ATSDR and NIH RePORTER .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.